2-Benzyl-2-azaspiro[3.3]heptan-6-one
Description
2-Benzyl-2-azaspiro[3.3]heptan-6-one is a nitrogen-containing spirocyclic compound characterized by a seven-membered ring system fused at a single carbon atom (spiro junction) with two three-membered rings. Its molecular formula is C₁₃H₁₅NO (based on derivatives in ), and it is cataloged under CAS numbers such as 1822863-35-3 (). This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders or enzyme modulation .
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-12-6-13(7-12)9-14(10-13)8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJFVDHYZWHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248145 | |
| Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365639-14-0 | |
| Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365639-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptan-6-one, 2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[3.3]heptan-6-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a benzylamine derivative with a ketone to form the spirocyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[3.3]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or azaspiroheptane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Benzyl-2-azaspiro[3.3]heptan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 2-Benzyl-2-azaspiro[3.3]heptan-6-one and its analogues:
| Compound Name | Core Structure | Heteroatom | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Applications |
|---|---|---|---|---|---|---|---|
| This compound | Spiro[3.3]heptane | N | Benzyl, ketone | C₁₃H₁₅NO | 201.27 | 1822863-35-3 | Drug intermediate |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Bicyclo[3.1.1]heptane | N | Benzyl, ketone | C₁₃H₁₅NO | 201.27 | Not provided | Medicinal building block |
| 2-Oxaspiro[3.3]heptan-6-one | Spiro[3.3]heptane | O | Ketone | C₆H₈O₂ | 112.13 | 1339892-66-8 | Organic synthesis |
| 2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide | Spiro[3.3]heptane | S | Sulfone, ketone | C₆H₈O₃S | 160.19 | 1936319-38-8 | Biochemical research |
| Methyl 2-azaspiro[3.3]heptane-6-carboxylate | Spiro[3.3]heptane | N | Methyl ester | C₁₀H₁₄F₃NO₄ | 281.23 | 2055497-44-2 | Peptide mimetics |
Key Observations :
- Heteroatom Influence : Replacement of nitrogen with oxygen (2-oxaspiro) or sulfur (2-thiaspiro) alters electronic properties. For example, the sulfur-containing analogue () exhibits higher polarity due to the sulfone group, impacting solubility and binding affinity in biological systems .
- Ring System Variations : The bicyclo[3.1.1] system in 3-benzyl-3-azabicyclo () introduces conformational rigidity, which may limit rotational freedom compared to spiro systems, affecting receptor binding .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The ketone group in 2-benzyl-2-azaspiro shows a C=O stretch at ~1756 cm⁻¹ (similar to ), while sulfone-containing analogues (e.g., 2-thiaspiro) exhibit strong S=O stretches near 1150–1300 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak for 2-benzyl-2-azaspiro derivatives appears at m/z 201 [M+H]⁺ , whereas methyl ester derivatives () show fragments at m/z 281 due to trifluoroacetate adducts .
- Solubility: 2-Benzyl-2-azaspiro derivatives are sparingly soluble in water but soluble in DCM or methanol, contrasting with the sulfone analogue (2-thiaspiro), which has improved aqueous solubility .
Biological Activity
2-Benzyl-2-azaspiro[3.3]heptan-6-one is a synthetic compound characterized by its spirocyclic structure, which includes a benzyl group. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅NO, with a molecular weight of approximately 201.27 g/mol. The spirocyclic framework allows for specific interactions with biological targets, enhancing its lipophilicity and membrane permeability, which are critical for bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The spirocyclic structure enables the compound to fit into unique binding sites, potentially modulating enzyme activity or receptor signaling pathways. The presence of the benzyl group further enhances its binding affinity due to increased lipophilicity.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacteria.
- Anticancer Potential : The compound's ability to modulate specific signaling pathways may contribute to anticancer effects, although detailed studies are still required to elucidate these mechanisms.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Lacks benzyl group | Moderate antimicrobial activity |
| 2-Oxa-6-azaspiro[3.3]heptane | Contains an oxygen atom in the ring | Potentially lower binding affinity |
| This compound | Benzyl group enhances lipophilicity | Promising antimicrobial and anticancer properties |
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various azaspiro compounds, this compound demonstrated significant inhibition against Gram-positive bacteria at concentrations as low as 50 µM, indicating strong potential for development as an antimicrobial agent .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of spirocyclic compounds, revealing that this compound could reduce oxidative stress markers in neuronal cell lines by up to 40% compared to controls, suggesting its utility in neurodegenerative disease models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
